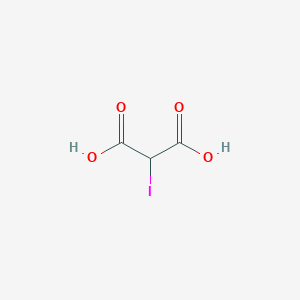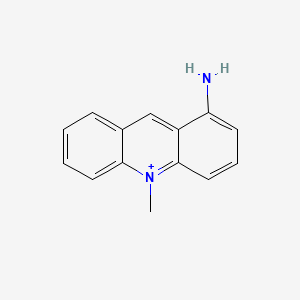
1-Amino-10-methylacridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-10-methylacridinium is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, photochemistry, and material sciences. The unique structure of this compound, which includes an amino group and a methyl group attached to the acridine core, imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-10-methylacridinium can be synthesized through various methodsThe reaction typically requires a base such as potassium carbonate and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, photoredox catalysis using acridinium-based photocatalysts has been explored for efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-10-methylacridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced acridines, and various substituted acridine derivatives .
Aplicaciones Científicas De Investigación
1-Amino-10-methylacridinium has a wide range of applications in scientific research:
Chemistry: It is used as a photocatalyst in organic synthesis, enabling various photoredox reactions.
Biology: The compound is studied for its DNA intercalation properties, making it useful in molecular biology and genetic research.
Medicine: Acridine derivatives, including this compound, have shown potential as anticancer agents due to their ability to interfere with DNA replication.
Industry: The compound is used in the development of luminescent materials and as a corrosion inhibitor in metal protection
Mecanismo De Acción
The mechanism of action of 1-Amino-10-methylacridinium primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells .
Comparación Con Compuestos Similares
3,6-Diamino-10-methylacridinium chloride: Known for its antibacterial properties.
5-Amino-10-methylacridinium bromide: Studied for its antimitotic effects.
9-Mesityl-10-methylacridinium: Used as a photocatalyst in various organic reactions
Uniqueness: 1-Amino-10-methylacridinium stands out due to its specific combination of an amino group and a methyl group on the acridine core, which imparts unique photophysical and biological properties. Its ability to act as both a photocatalyst and a DNA intercalator makes it a versatile compound in scientific research .
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in various scientific endeavors, from organic synthesis to anticancer research. Continued exploration of its properties and applications is likely to yield further insights and innovations.
Propiedades
Número CAS |
79319-86-1 |
|---|---|
Fórmula molecular |
C14H13N2+ |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
10-methylacridin-10-ium-1-amine |
InChI |
InChI=1S/C14H12N2/c1-16-13-7-3-2-5-10(13)9-11-12(15)6-4-8-14(11)16/h2-9,15H,1H3/p+1 |
Clave InChI |
UHPOBXVVPHFNOD-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1=C2C=CC=C(C2=CC3=CC=CC=C31)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
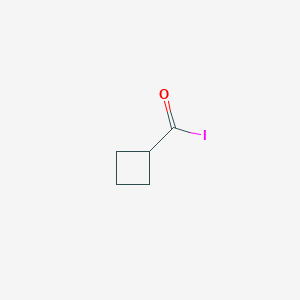

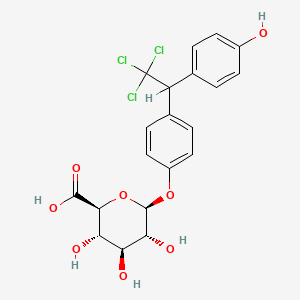
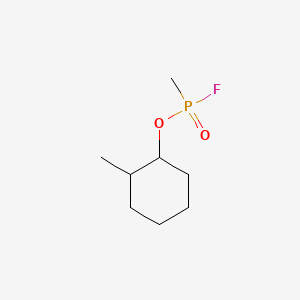
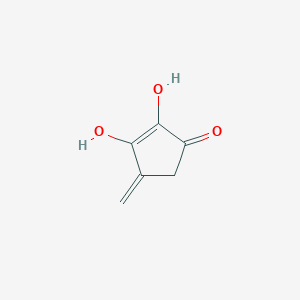
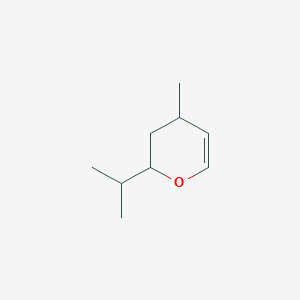
![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
![4-{[(Trimethylsilyl)oxy]methyl}morpholine](/img/structure/B14426679.png)
